molecular formula C7H4ClNO5 B8460209 2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde CAS No. 125629-21-2

2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde

Cat. No. B8460209
CAS RN: 125629-21-2
M. Wt: 217.56 g/mol
InChI Key: CSLHJKBTWPZQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClNO5 and its molecular weight is 217.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125629-21-2

Product Name

2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde

Molecular Formula

C7H4ClNO5

Molecular Weight

217.56 g/mol

IUPAC Name

2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde

InChI

InChI=1S/C7H4ClNO5/c8-5-3(2-10)1-4(9(13)14)6(11)7(5)12/h1-2,11-12H

InChI Key

CSLHJKBTWPZQQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.3 g of 2-chloro-3-hydroxy-5-nitro-p-anisaldehyde are dissolved in 80 ml of methylene chloride, treated with 0.82 ml of boron tribromide, stirred at 23° for 18 hours, the reaction mixture is treated with 5 ml of methanol while cooling with ice, evaporated, the residue is dried in a high vacuum, digested in water, filtered and recrystallized from acetonitrile. There is obtained 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde of m.p. 193°-195°.
Name
2-chloro-3-hydroxy-5-nitro-p-anisaldehyde
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
COc1c([N+](=O)[O-])cc(C=O)c(Cl)c1O
Quantity
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reactant
Reaction Step One

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